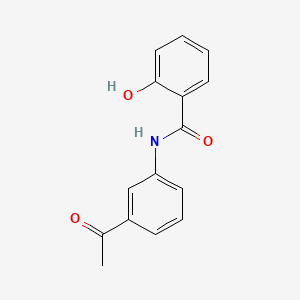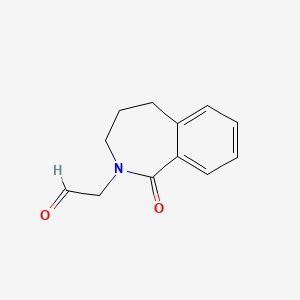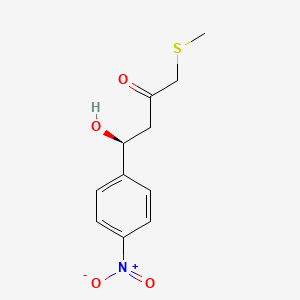
2-Butanone, 4-hydroxy-1-(methylthio)-4-(4-nitrophenyl)-, (4S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butanone, 4-hydroxy-1-(methylthio)-4-(4-nitrophenyl)-, (4S)- is a complex organic compound with a unique structure that includes a butanone backbone, a hydroxy group, a methylthio group, and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-hydroxy-1-(methylthio)-4-(4-nitrophenyl)-, (4S)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Butanone Backbone: This can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones.
Introduction of the Hydroxy Group: This step often involves hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Addition of the Methylthio Group: This can be done through thiolation reactions using methylthiolating agents like methylthiol chloride.
Attachment of the Nitrophenyl Group: This step usually involves nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Butanone, 4-hydroxy-1-(methylthio)-4-(4-nitrophenyl)-, (4S)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methylthio group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a catalyst, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Butanone, 4-hydroxy-1-(methylthio)-4-(4-nitrophenyl)-, (4S)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Butanone, 4-hydroxy-1-(methylthio)-4-(4-nitrophenyl)-, (4S)- involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds, the nitrophenyl group can participate in π-π interactions, and the methylthio group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways involved.
類似化合物との比較
Similar Compounds
2-Butanone, 4-hydroxy-4-(4-nitrophenyl)-, (4S)-: Lacks the methylthio group.
2-Butanone, 4-hydroxy-1-(methylthio)-4-phenyl-, (4S)-: Lacks the nitro group on the phenyl ring.
2-Butanone, 4-hydroxy-1-(methylthio)-4-(4-methoxyphenyl)-, (4S)-: Has a methoxy group instead of a nitro group on the phenyl ring.
Uniqueness
The presence of both the methylthio and nitrophenyl groups in 2-Butanone, 4-hydroxy-1-(methylthio)-4-(4-nitrophenyl)-, (4S)- makes it unique compared to its analogs
特性
CAS番号 |
431046-65-0 |
|---|---|
分子式 |
C11H13NO4S |
分子量 |
255.29 g/mol |
IUPAC名 |
(4S)-4-hydroxy-1-methylsulfanyl-4-(4-nitrophenyl)butan-2-one |
InChI |
InChI=1S/C11H13NO4S/c1-17-7-10(13)6-11(14)8-2-4-9(5-3-8)12(15)16/h2-5,11,14H,6-7H2,1H3/t11-/m0/s1 |
InChIキー |
CPIUKRRVJINGPX-NSHDSACASA-N |
異性体SMILES |
CSCC(=O)C[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O |
正規SMILES |
CSCC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


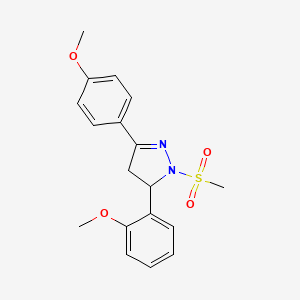
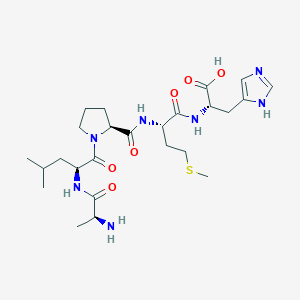
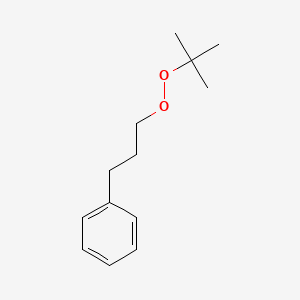
![Ethyl 7-[(2R)-2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate](/img/structure/B14236194.png)
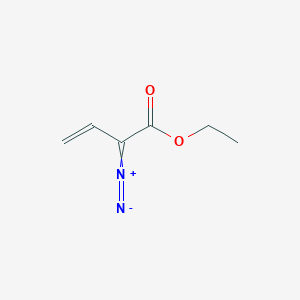
![Benzoic acid, 5-[[(2,4-dihydroxyphenyl)thioxomethyl]amino]-2-hydroxy-](/img/structure/B14236211.png)
![2-Pyrrolidinone, 5-[(1,1,2-trimethyl-2-propenyl)dioxy]-](/img/structure/B14236219.png)
![N~1~-[(Naphthalen-1-yl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14236224.png)
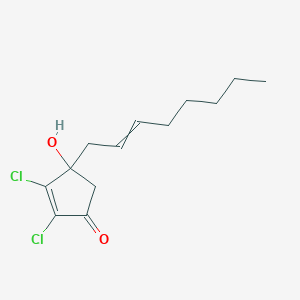
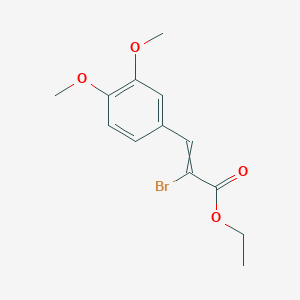
![7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine](/img/structure/B14236266.png)
![2,6-Dibromo-4-[2-(dimethylamino)ethyl]phenol](/img/structure/B14236282.png)
